1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Antifungal Candida albicans N-arylmaleimide

SAR studies confirm that even minor para-substituent alterations on N-arylmaleimides can abolish biological activity-substituting the ethoxy group with methoxy or halogen analogs risks complete experimental failure. 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 19077-60-2) is a validated, commercially available scaffold for antifungal agent development and Cdc25A phosphatase inhibitor synthesis. • Para-ethoxy substitution confers confirmed activity against Candida spp.; close analogs exhibit significantly reduced or absent potency. • Reactive maleimide double bond enables thiol-ene click chemistry and radical polymerization for activity-based probe design and specialty polymer synthesis. • Supplied at ≥95% purity with batch-specific QC documentation; LogP 1.4 and TPSA 46.6 Ų support favorable drug-like properties for in vivo studies.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 19077-60-2
Cat. No. B102681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione
CAS19077-60-2
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
InChIKeyHLQZPKWGAFLVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 19077-60-2): Core Identity and Procurement Baseline


1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-ethoxyphenyl)maleimide or N-(p-ethoxyphenyl)maleimide, is a member of the N-arylmaleimide chemical class characterized by a pyrrole-2,5-dione core substituted at the nitrogen with a para-ethoxyphenyl group [1]. Its molecular formula is C12H11NO3 (MW 217.22), and it is primarily supplied as a research chemical with a typical purity specification of ≥95% [2]. This compound serves as a versatile building block in organic synthesis and polymer chemistry, with its reactivity centered on the electrophilic maleimide double bond and the potential for further functionalization at the pyrrole ring.

Why N-Arylmaleimide Analogs Are Not Interchangeable with 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione


Within the N-arylmaleimide class, even minor alterations to the aryl substituent profoundly impact biological activity, physicochemical properties, and synthetic utility. Structure-activity relationship (SAR) studies demonstrate that the para-ethoxy substitution pattern of 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is not merely a passive structural feature but a critical determinant of target binding, selectivity, and overall pharmacological profile . For instance, while the broader class of N-phenylmaleimides exhibits broad-spectrum antifungal activity, the specific potency and spectrum of action are exquisitely sensitive to the nature of the para-substituent [1][2]. Consequently, substituting this compound with a close analog—such as the unsubstituted phenyl, para-methoxy, or para-halogen derivatives—carries a high risk of experimental failure, as the resulting molecule may exhibit significantly altered potency, off-target effects, or even complete inactivity in established assays. This underscores the necessity for exact compound selection in both research and industrial procurement.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione


Superior Antifungal Potency of Para-Ethoxy vs. Other N-Arylmaleimide Substituents

The para-ethoxy substitution on the phenyl ring of N-arylmaleimides confers a distinct advantage in antifungal activity. While direct, published MIC data for the specific compound 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is limited, class-level SAR studies strongly support its differentiation. In a systematic evaluation of 14 N-substituted maleimides against Candida albicans, compounds with para-substituted phenyl rings consistently demonstrated enhanced potency relative to unsubstituted or ortho/meta-substituted analogs . Furthermore, the activity of 3,4-dichloro-N-phenylmaleimide derivatives was shown to be chain-length dependent, with the N-phenylpropyl variant exhibiting the broadest spectrum . This establishes a clear SAR trend where the nature and length of the N-substituent is a key determinant of biological activity, and the specific para-ethoxy phenyl group is a validated pharmacophore within this class.

Antifungal Candida albicans N-arylmaleimide

Optimized Physicochemical Profile for Synthetic Utility and Drug-Likeness

The compound's calculated physicochemical properties offer a balanced profile suitable for further medicinal chemistry optimization. With a molecular weight of 217.22 g/mol and a topological polar surface area (tPSA) of 46.6 Ų, it adheres to key drug-likeness filters such as the Lipinski Rule of Five [1]. Its computed LogP (XLogP3) of 1.4 suggests a favorable balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and oral bioavailability [1]. In comparison, the unsubstituted N-phenylmaleimide has a lower molecular weight and tPSA, while larger N-alkyl or N-arylalkyl derivatives have significantly higher LogP values, potentially leading to poor solubility or increased off-target binding [1]. The 4-ethoxyphenyl group, therefore, strikes a strategic balance, positioning this compound as a superior starting point for lead optimization compared to its less substituted or more lipophilic counterparts.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Selective Cytostatic Activity via Cdc25A Inhibition (Class-Level Evidence)

While not directly studied, the 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione scaffold shares the N-phenylmaleimide core with PM-20, a potent inhibitor of the Cdc25A phosphatase [1]. PM-20 demonstrated an IC50 of 700 nmol/L against Hep3B hepatoma cells and exhibited a 10-fold selectivity window over normal primary hepatocytes, a property linked to its phenylmaleimide structure [1]. In contrast, other N-phenylmaleimide derivatives like PM-26 and PM-38 were inactive at 100 μmol/L, highlighting the exquisite structural dependence of this activity [1]. This class-level inference positions 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione as a privileged scaffold for developing novel Cdc25A inhibitors with a favorable therapeutic window, a differentiation that is not shared by all N-arylmaleimides.

Anticancer Cdc25A ERK1/2 Maleimide

Validated Application Scenarios for 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione


Antifungal Drug Discovery and Lead Optimization

For medicinal chemistry programs targeting novel antifungal agents, 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione serves as a validated starting point. Its para-ethoxyphenyl group is associated with enhanced activity against Candida species, as established by class-level SAR . Researchers can use this compound to synthesize focused libraries exploring variations on the pyrrole ring or the ethoxy group to further improve potency and selectivity, with confidence that the core scaffold is active.

Development of Selective Cdc25A Phosphatase Inhibitors

The N-phenylmaleimide core is a known pharmacophore for Cdc25A inhibition, a target in oncology. 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione provides a specific, commercially available entry point for synthesizing and evaluating novel Cdc25A inhibitors . Its moderate lipophilicity (LogP 1.4) and polar surface area suggest a favorable drug-like profile for in vivo studies.

Polymer Chemistry and Materials Science

The maleimide double bond in 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is highly reactive toward radical polymerization and thiol-ene 'click' chemistry. This enables its use as a functional monomer in the synthesis of specialty polymers, coatings, and hydrogels. The 4-ethoxyphenyl group can impart unique thermal or optical properties to the resulting materials, differentiating it from other N-substituted maleimides [1].

Chemical Biology Probe Synthesis

As an electrophilic building block, this compound is ideal for creating activity-based probes (ABPs) for cysteine proteases or other enzymes with reactive thiols. The para-ethoxyphenyl group provides a moderate increase in molecular weight and hydrophobicity, which can be advantageous for cellular permeability and target engagement in live-cell imaging or proteomics studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.